1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde
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Overview
Description
1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a fluorobenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 6-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1H-indole-6-carbaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(2-Fluorobenzyl)-1H-indole-6-carboxylic acid.
Reduction: 1-(2-Fluorobenzyl)-1H-indole-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Biology: It is employed in the design of fluorescent probes for imaging and diagnostic purposes.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, while the indole core can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-(2-Fluorobenzyl)-1H-indole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
1-(2-Fluorobenzyl)-1H-indole-7-carbaldehyde: Similar structure but with the aldehyde group at the 7-position.
Uniqueness: 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 6-position, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-6-5-12(11-19)9-16(13)18/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRSHOBAAXBMCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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